|A-Glucuronide-dPBD-PEG5-NH2 (TFA)
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Overview
Description
A-Glucuronide-dPBD-PEG5-NH2 (TFA) is a compound that consists of a β-glucuronide-linked pyrrolobenzodiazepine dimer. This compound is used in the synthesis of antibody-drug conjugates (ADCs), specifically cIRCR201-dPBD. The β-glucuronide linkage serves as a cleavable linker, which allows the compound to bind to prenylated antibodies. This compound is known for its ability to induce apoptosis and arrest the cell cycle, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucuronide-dPBD-PEG5-NH2 (TFA) involves the conjugation of β-glucuronide with pyrrolobenzodiazepine to form a dimer. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the β-glucuronide linkage. The process may also involve purification steps such as chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of A-Glucuronide-dPBD-PEG5-NH2 (TFA) would involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and efficacy of the final product. Industrial production may also involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
A-Glucuronide-dPBD-PEG5-NH2 (TFA) undergoes several types of chemical reactions, including:
Cleavage Reactions: The β-glucuronide linkage can be cleaved under specific conditions, releasing the active pyrrolobenzodiazepine dimer.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the active pyrrolobenzodiazepine dimer and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
A-Glucuronide-dPBD-PEG5-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cell cycle regulation and apoptosis.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of A-Glucuronide-dPBD-PEG5-NH2 (TFA) involves the cleavage of the β-glucuronide linkage, releasing the active pyrrolobenzodiazepine dimer. This dimer can then bind to DNA, causing DNA cross-linking and ultimately leading to apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation, making it effective in inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
β-Glucuronide-dPBD-PEG5-NH2: Similar in structure but without the trifluoroacetic acid (TFA) component.
Pyrrolobenzodiazepine Dimers: Other dimers with different linkers or functional groups.
Antibody-Drug Conjugates: Various ADCs that use different linkers and payloads
Uniqueness
A-Glucuronide-dPBD-PEG5-NH2 (TFA) is unique due to its β-glucuronide linkage, which provides a cleavable linker for the synthesis of ADCs. This feature allows for targeted delivery of the active compound, reducing side effects and increasing efficacy in cancer treatment .
Properties
Molecular Formula |
C80H102F3N7O37 |
---|---|
Molecular Weight |
1810.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C78H101N7O35.C2HF3O2/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79;3-2(4,5)1(6)7/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101);(H,6,7)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+;/m0./s1 |
InChI Key |
JYLFUHOIJHONJR-ABHUQNIYSA-N |
Isomeric SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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